molecular formula C26H57N4P B14346233 N,N,N',N',N'',N'''-Hexabutyl-N''-ethenylphosphorimidic triamide CAS No. 97040-72-7

N,N,N',N',N'',N'''-Hexabutyl-N''-ethenylphosphorimidic triamide

Cat. No.: B14346233
CAS No.: 97040-72-7
M. Wt: 456.7 g/mol
InChI Key: SYUJTOXFQFJNPU-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: is a hypothetical organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide would likely involve the reaction of a phosphorimidic triamide precursor with butyl and ethenyl groups. Typical reaction conditions might include:

    Solvents: Non-polar solvents such as hexane or toluene.

    Catalysts: Transition metal catalysts like palladium or platinum.

    Temperature: Elevated temperatures (50-100°C) to facilitate the reaction.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, potentially using continuous flow reactors to ensure consistent product quality and yield. Safety measures would be critical due to the reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: could undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phosphorimidic triamides.

Scientific Research Applications

N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide:

    Chemistry: As a ligand in coordination chemistry or as a reagent in organic synthesis.

    Biology: Potential use as a probe for studying enzyme activity.

    Medicine: Possible applications in drug design and delivery.

    Industry: Use as an additive in polymer production or as a flame retardant.

Mechanism of Action

The mechanism of action for N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide would depend on its specific application. Generally, it could interact with molecular targets through:

    Coordination: Binding to metal centers in enzymes or catalysts.

    Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.

    Van der Waals Forces: Non-covalent interactions with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’,N’‘,N’‘’-Hexamethylphosphorimidic triamide
  • N,N,N’,N’,N’‘,N’‘’-Hexaethylphosphorimidic triamide
  • N,N,N’,N’,N’‘,N’‘’-Hexapropylphosphorimidic triamide

Uniqueness

N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: is unique due to the presence of both butyl and ethenyl groups, which could impart distinct reactivity and properties compared to its fully alkylated counterparts.

Properties

CAS No.

97040-72-7

Molecular Formula

C26H57N4P

Molecular Weight

456.7 g/mol

IUPAC Name

N-butyl-N-[[butyl(ethenyl)amino]-butylimino-(dibutylamino)-λ5-phosphanyl]butan-1-amine

InChI

InChI=1S/C26H57N4P/c1-8-15-21-27-31(28(14-7)22-16-9-2,29(23-17-10-3)24-18-11-4)30(25-19-12-5)26-20-13-6/h14H,7-13,15-26H2,1-6H3

InChI Key

SYUJTOXFQFJNPU-UHFFFAOYSA-N

Canonical SMILES

CCCCN=P(N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)C=C

Origin of Product

United States

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